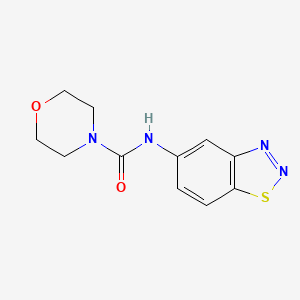

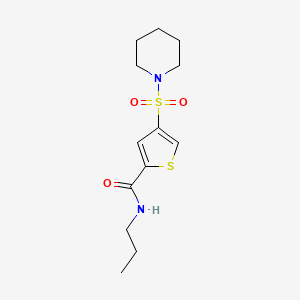

![molecular formula C19H25N7O B5527669 ({5-[1-(imidazo[1,2-a]pyridin-2-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5527669.png)

({5-[1-(imidazo[1,2-a]pyridin-2-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to imidazo[1,2-a]pyridine derivatives, including triazoles and pyridines, involves multiple steps. These steps often include reactions with diazotized heterocyclic amines, hydroximoyl chlorides, and active methylene compounds, leading to a variety of heterocyclic compounds containing benzofuran moieties (Abdelhamid et al., 2012). A novel method for the synthesis of heterodiarylmethanes through the coupling of imidazo[1,2-a]pyridines with indoles or N,N-dimethylaniline, employing N,N-dimethylformamide as a methylenating reagent, has been developed (Mondal et al., 2016).

Molecular Structure Analysis

The molecular structures of imidazo[1,2-a]pyridine derivatives exhibit unique geometrical and conformational characteristics. For instance, crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives have been conducted to understand the inclination of phenyl rings to the mean planes of the respective imidazole rings, highlighting the structural features of these compounds (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives undergo a variety of chemical reactions, leading to the synthesis of novel compounds. For example, a copper-catalyzed method allows for the efficient synthesis of 3-(1H-indol-3-ylmethyl)-imidazo[1,2-a]pyridine derivatives (Mondal et al., 2016). Furthermore, the transformation of the pyrido[1,2-a]pyrazine ring system into imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and other structures showcases the versatility of these compounds in chemical synthesis (Kolar et al., 1996).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, such as vaporization enthalpies and crystalline structure, are crucial for understanding their stability and potential applications. Studies on the vaporization enthalpies of heterocyclic compounds including imidazo[1,2-a]pyridine reveal insights into their self-association and crystalline structure, aiding in the prediction of their behavior in various conditions (Lipkind et al., 2011).

Chemical Properties Analysis

Imidazo[1,2-a]pyridine derivatives exhibit a wide range of chemical properties due to their versatile molecular structure. Their reactivity with different chemical agents leads to the formation of a variety of novel compounds, showcasing the potential for these derivatives in the development of new materials and molecules with unique properties (Abdelhamid et al., 2012), (Mondal et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

[3-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-imidazo[1,2-a]pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N7O/c1-23(2)13-17-21-22-18(24(17)3)14-7-6-10-26(11-14)19(27)15-12-25-9-5-4-8-16(25)20-15/h4-5,8-9,12,14H,6-7,10-11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKFTOONUMNNOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1C2CCCN(C2)C(=O)C3=CN4C=CC=CC4=N3)CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

({5-[1-(imidazo[1,2-a]pyridin-2-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

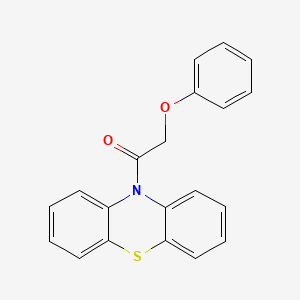

![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-4-(methoxymethyl)-1-piperidinesulfonamide](/img/structure/B5527589.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]acetamide](/img/structure/B5527603.png)

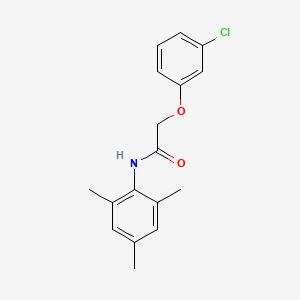

![2-{[(2,3-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5527611.png)

![5-ethyl-3-(3-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5527626.png)

![2,5,6,9-tetramethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5527635.png)

![1,6,7-trimethyl-8-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5527674.png)

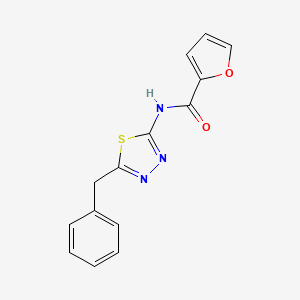

![7-[(5-acetyl-2-thienyl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5527688.png)

![(1S*,5R*)-3-[(3,4-dimethoxyphenyl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5527690.png)